1-ethyl-7-methyl-4-oxo-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide
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Description
1-ethyl-7-methyl-4-oxo-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H19N7O2 and its molecular weight is 389.419. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Naphthyridine derivatives are synthesized through various methods, including one-step reactions and more complex synthetic pathways, to explore their structural and chemical properties. For instance, Balogh et al. (2009) and Plisson & Chenault (2001) explored synthesis methods that yield naphthyridine derivatives with potential applications in chemical research and drug development (Balogh et al., 2009) (Plisson & Chenault, 2001).
Antibacterial Activity
Some naphthyridine derivatives have been studied for their antibacterial activities. For example, Egawa et al. (1984) synthesized naphthyridine analogues and evaluated their antibacterial potential, showing certain derivatives to possess significant activity and highlighting the potential of naphthyridine compounds in developing new antibacterial agents (Egawa et al., 1984).
Material Science and Luminescence
Naphthyridine derivatives have also been explored for their applications in material science, particularly in the development of luminescent materials. Gosavi-Mirkute et al. (2017) synthesized naphthoquinone-based chemosensors for transition metal ions, showcasing the potential of naphthyridine structures in sensing applications and luminescent material design (Gosavi-Mirkute et al., 2017).
Properties
IUPAC Name |
1-ethyl-7-methyl-4-oxo-N-[(1-pyridin-3-yltriazol-4-yl)methyl]-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O2/c1-3-26-12-17(18(28)16-7-6-13(2)23-19(16)26)20(29)22-9-14-11-27(25-24-14)15-5-4-8-21-10-15/h4-8,10-12H,3,9H2,1-2H3,(H,22,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTFHPUZOTTXKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCC3=CN(N=N3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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